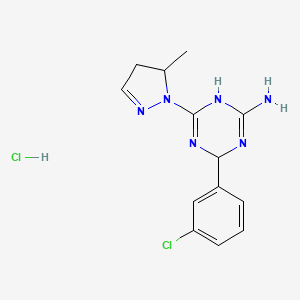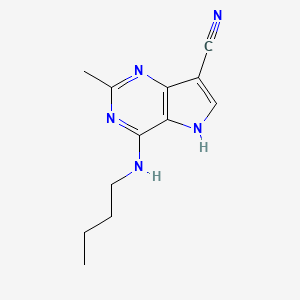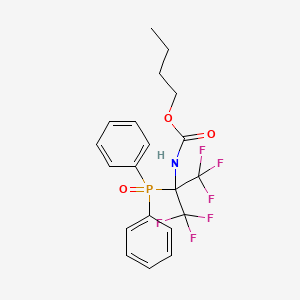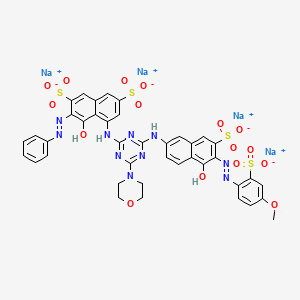
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride is a chemical compound with a complex structure that includes a cyclohexanone core substituted with phenyl and phenylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanone with phenyl and phenylethylamine under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanone, 2-(ethylamino)-2-phenyl-
- 2-Phenylcyclohexanone
Uniqueness
Cyclohexanone, 2-phenyl-2-((2-phenylethyl)amino)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
96783-22-1 |
|---|---|
Formule moléculaire |
C20H24ClNO |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
2-phenyl-2-(2-phenylethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c22-19-13-7-8-15-20(19,18-11-5-2-6-12-18)21-16-14-17-9-3-1-4-10-17;/h1-6,9-12,21H,7-8,13-16H2;1H |
Clé InChI |
SOJNRMFEWLPYNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(C2=CC=CC=C2)NCCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


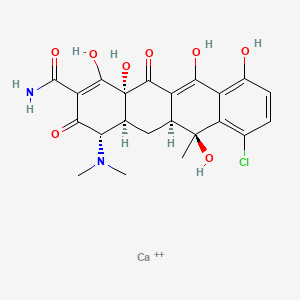
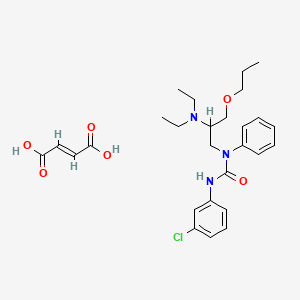
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
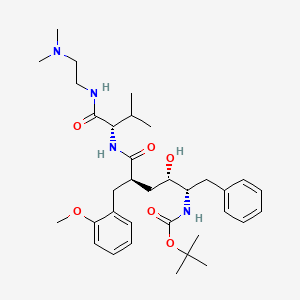

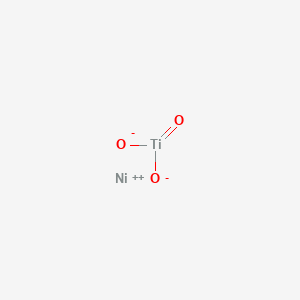
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)


